6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride
Description
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (CAS: 1408075-72-8) is a spirocyclic compound characterized by a bicyclic framework comprising a 4.5-membered ring system. Its molecular formula is C₁₄H₁₈N₂O₂·HCl, with a molecular weight of 282.78 g/mol (free base: 246.30 g/mol) . The spiro[4.5]decan core integrates an oxygen atom (8-oxa) and two nitrogen atoms (2,6-diaza), with a benzyl substituent at position 6 and a ketone group at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14;/h1-5,15H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDMLRCKAQAROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC(=O)N2CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-72-8 | |
| Record name | 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both amine and carbonyl functional groups. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes alkylation at nitrogen centers under controlled conditions. In one protocol, the free base form reacts with alkyl halides after activation with alkali metal hydrides :
Reaction Conditions
| Parameter | Range | Preferred Conditions |
|---|---|---|
| Temperature | 25°C – 45°C | 30°C – 40°C |
| Solvent | Tetrahydrofuran (THF) | THF |
| Mole Ratio (Base:Substrate) | 1.0–1.3:1 | 1.1:1 |
| Reaction Time | 10–30 minutes | 20 minutes |
For example, treatment with methyl iodide yields N-methyl derivatives, which are precursors for further functionalization . The hydrochloride form requires prior neutralization with a base (e.g., NaOH) to liberate the free amine for alkylation.
Hydrogenolysis of the Benzyl Group
The benzyl moiety can be selectively removed via catalytic hydrogenation, a critical step in generating unsubstituted diazaspiro intermediates :
Hydrogenolysis Protocol
-
Catalyst : 10% Palladium on carbon (Pd/C)
-
Solvent : Ethanol or methanol
-
Pressure : 1–3 atm H₂
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Temperature : Room temperature (20°C–25°C)
-
Duration : 2–4 hours
This reaction cleaves the C–N bond of the benzyl group, yielding 8-oxa-2,6-diazaspiro[4.5]decan-7-one as the product . The hydrochloride form is typically converted to the free base before hydrogenolysis to avoid chloride interference.
Acid/Base-Mediated Hydrolysis
The lactam ring undergoes hydrolysis under acidic or basic conditions:
Hydrolysis Pathways
| Condition | Reagents | Product |
|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 6–8 hours | Piperidine-4-carboxylic acid derivatives |
| Basic (NaOH) | 2M NaOH, 80°C, 4 hours | Ring-opened amino alcohol |
These reactions are utilized to modify the spiro framework for downstream applications .
Ring-Opening Reactions
Exposure to phosgene (COCl₂) in dichloromethane induces ring expansion:
Phosgene-Mediated Rearrangement
This reaction proceeds via intermediate carbamate formation, followed by cyclization .
Salt Formation and Ion Exchange
The hydrochloride salt participates in ion-exchange reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium bicarbonate | Aqueous, room temperature | Free base (neutral form) |
| HCl gas | Ethanol, 0°C | Recovered hydrochloride |
The free base exhibits higher solubility in organic solvents, facilitating subsequent reactions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Mass Loss (%) | Observation |
|---|---|---|
| 25°C – 150°C | <2% | Stable |
| 150°C – 220°C | 85% | Degradation of spiro framework |
Decomposition pathways include lactam ring fragmentation and benzyl group oxidation .
Comparative Reactivity Table
Key reactions and their outcomes:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Alkylation | NaH, R-X (THF, 30°C) | N-Alkylated derivative | 70–85 |
| Hydrogenolysis | H₂/Pd-C (EtOH, RT) | Debenzylated spiro compound | 90–95 |
| Acidic Hydrolysis | 6M HCl, reflux | Piperidine carboxylic acid | 60–75 |
| Phosgene Treatment | COCl₂, CH₂Cl₂, 0°C | Expanded spiro carbamate | 55–65 |
Scientific Research Applications
Medicinal Applications
- Anticonvulsant Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Study on Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that related diazaspiro compounds exhibited significant anticonvulsant activity in animal models. The mechanism was attributed to the modulation of GABAergic transmission, which is crucial for controlling seizure activity.
Anticancer Research
In vitro studies conducted on various human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings highlight its potential as a lead compound for developing new anticancer therapies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spirocyclic Chemistry
Spirocyclic compounds with oxa-aza frameworks and benzyl substituents are widely studied for their diverse bioactivity and synthetic utility. Below is a comparative analysis of key analogues:
Key Observations:
- Ring Size and Substituent Position : The target compound’s spiro[4.5]decan core is smaller than the spiro[5.5]undecane system in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, which may influence conformational flexibility and binding affinity in biological systems .
- Bioactivity : Spiro[4.5]decan-7-one derivatives with methyl, epoxy, and isopropyl groups () exhibit antimicrobial and antioxidant properties, suggesting that the benzyl group in the target compound could modulate similar activities .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound offers improved aqueous solubility compared to neutral spiro[4.5]decan analogues .
- Thermal Stability : Spiro[4.5]decan derivatives with bulky substituents (e.g., benzothiazole in ) exhibit higher melting points (>300°C), whereas the target compound’s thermal profile remains undocumented .
Biological Activity
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (CAS No. 1408075-72-8) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 282.8 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1408075-72-8 |
| Molecular Formula | C₁₄H₁₈N₂O₂·HCl |
| Molecular Weight | 282.8 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. A study conducted on various spirocyclic compounds, including this compound, demonstrated effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of spirocyclic compounds. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models, treatment with this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves the modulation of oxidative stress and inflammation .
Case Studies
- Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial activity of various spirocyclic compounds against E. coli and S. aureus. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value lower than many standard antibiotics .
- Cancer Cell Line Testing : In a study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The findings showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Neuroprotection in Ischemic Models : An experimental model involving induced ischemia in rats demonstrated that administration of the compound significantly reduced infarct size and improved neurological scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
